molecular formula C15H14ClN5O3S B2814136 N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946333-04-6

N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2814136
CAS RN: 946333-04-6
M. Wt: 379.82
InChI Key: DIDKAOCSFAQHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H14ClN5O3S and its molecular weight is 379.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to the specified chemical, have been extensively studied. These efforts aim to explore their potential therapeutic applications by evaluating their biological activities against various cancer cell lines and microbial species. For instance, a study by El-Morsy et al. (2017) synthesized a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, showing mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, highlighting the compound's potential in cancer therapy El-Morsy, El-Sayed, & Abulkhair, 2017.

Antitumor Evaluation

The antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives has been a significant focus. These compounds have been evaluated in vitro for their efficacy against cancer cell lines, revealing their potential as antitumor agents. El-Morsy et al. (2017) identified derivatives with notable activity, suggesting a promising avenue for developing new anticancer drugs El-Morsy, El-Sayed, & Abulkhair, 2017.

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antimicrobial properties. The synthesis of novel compounds and their subsequent evaluation against different bacterial and fungal strains aim to address the growing need for new antimicrobial agents due to increasing antibiotic resistance. For example, research by Bondock et al. (2008) on new heterocycles incorporating antipyrine moiety demonstrated antimicrobial activity, contributing to the search for effective antimicrobial compounds Bondock, Rabie, Etman, & Fadda, 2008.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3S/c16-9-2-1-3-10(6-9)18-12(23)8-25-15-19-13-11(14(24)20-15)7-17-21(13)4-5-22/h1-3,6-7,22H,4-5,8H2,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDKAOCSFAQHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

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